1H-Imidazole, 1-benzoyl-4,5-diphenyl-
Description
1H-Imidazole, 1-benzoyl-4,5-diphenyl- is a substituted imidazole derivative characterized by a benzoyl group at the 1-position and phenyl groups at the 4- and 5-positions of the imidazole ring. The imidazole core is a heterocyclic aromatic moiety with notable biological and chemical versatility. Derivatives of 4,5-diphenyl-1H-imidazole have been extensively studied for applications in medicinal chemistry, particularly as antibacterial agents , and as ligands for metal complexes in materials science . The benzoyl group in this compound may enhance stability or modulate electronic effects compared to other substituents, warranting detailed comparative analysis.
Properties
IUPAC Name |
(4,5-diphenylimidazol-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(19-14-8-3-9-15-19)24-16-23-20(17-10-4-1-5-11-17)21(24)18-12-6-2-7-13-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESPUEBKAPSIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351306 | |
| Record name | 1H-Imidazole, 1-benzoyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613653-62-6 | |
| Record name | 1H-Imidazole, 1-benzoyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Imidazole, 1-benzoyl-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of benzoyl chloride with 4,5-diphenyl-1H-imidazole in the presence of a base such as sodium hydroxide can yield the desired compound. Another approach involves the use of amido-nitriles, which undergo cyclization to form the imidazole ring .
Industrial production methods for this compound typically involve multi-step processes that ensure high yield and purity. These methods often require the use of advanced techniques such as chromatography for purification and characterization.
Chemical Reactions Analysis
1H-Imidazole, 1-benzoyl-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
1H-Imidazole, 1-benzoyl-4,5-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-benzoyl-4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Key Compounds for Comparison:
- 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole: Features a benzyl group at the 1-position and a 4-chlorophenyl substituent at the 2-position.
- 1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole (Compound 2 in ) : Incorporates a biphenyl group at the 1-position, increasing aromatic stacking interactions, and a methyl group at the 2-position, which may improve lipophilicity.
- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole : The methoxy groups at the 3- and 5-positions of the phenyl ring enhance solubility and serve as electron-donating groups, useful in chemosensor applications .
Comparison with 1-Benzoyl-4,5-diphenyl-1H-imidazole :
- The benzoyl group (C₆H₅CO-) at the 1-position introduces a ketone functionality, enabling hydrogen bonding and conjugation effects absent in benzyl or alkyl-substituted analogs. This may enhance crystallinity or stability, as seen in hydrogen-bonded networks in similar structures .
- Phenyl groups at 4- and 5-positions are conserved across many derivatives, contributing to π-π stacking interactions critical for molecular packing and ligand-receptor binding .
Comparison with Other Derivatives:
Key Differences :
- The benzoyl group may require protective strategies or acylation steps, increasing synthetic complexity compared to benzyl or alkyl substitutions.
- Sodium metabisulfite is a common reagent for cyclization, but solvent systems (e.g., DMF vs. ethanol) and reaction temperatures vary, affecting yields .
1-Benzoyl-4,5-Diphenyl-1H-Imidazole:
Comparative Activities:
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, benzoyl) may enhance antibacterial potency by increasing electrophilicity or membrane permeability.
- Bulky substituents (e.g., biphenyl) could improve binding to hydrophobic pockets in bacterial enzymes .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing:
- 1-Benzoyl-4,5-diphenyl-1H-imidazole : The ketone oxygen in the benzoyl group can act as a hydrogen-bond acceptor, stabilizing crystal lattices, as observed in C–H⋯N interactions in analogous compounds (e.g., C3–H3⋯N1; D⋯A = 2.874 Å) .
- 1-(3,5-Dimethoxyphenyl) derivatives : Methoxy groups participate in C–H⋯O interactions, influencing solubility and melting points .
Solubility and Lipophilicity:
Data Tables
Table 1. Comparative Analysis of Key Imidazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
